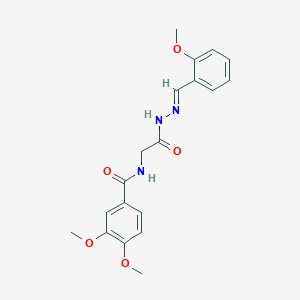

1-(2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances .科学的研究の応用

Enantioselective Synthesis and CGRP Receptor Inhibition

The development of enantioselective synthesis processes for CGRP receptor inhibitors showcases the importance of quinazoline derivatives in medicinal chemistry. For example, a potent CGRP receptor antagonist, identified through a complex synthetic pathway involving chiral centers and stereoselective synthesis, highlights the compound's potential in addressing migraine through the inhibition of the calcitonin gene-related peptide receptor (Cann et al., 2012).

Heterocyclic Synthesis and Antimicrobial Activity

Research into functionalized quinoline derivatives, such as the synthesis of 7-chloro-1,2,4-triazolo quinolines, demonstrates the versatility of quinoline scaffolds in generating compounds with potential antimicrobial properties. These studies typically involve novel synthetic routes to introduce various functional groups, aiming to explore their biological activities against a range of pathogens (Hassanin et al., 2007).

Antipsychotic Potential of Carboxamides

Investigations into heterocyclic carboxamides as potential antipsychotic agents underline the therapeutic potential of quinazoline derivatives in neuropsychiatric disorders. By evaluating their binding affinity to various neurotransmitter receptors, these studies provide a foundation for the development of novel antipsychotic medications with potentially fewer side effects (Norman et al., 1996).

Synthesis Under Microwave Irradiation

The application of microwave irradiation in the synthesis of quinazoline derivatives, such as tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, illustrates innovative approaches to enhance the efficiency of synthetic processes. These methods not only expedite the synthesis but also may offer advantages in terms of yield and selectivity (Abdalha et al., 2011).

Fluoroquinolone-based Thiazolidinones

The creation of fluoroquinolone-based thiazolidinones from quinoline carboxylic acid precursors illustrates the intersection of quinoline chemistry with other heterocyclic frameworks to generate compounds with potential antimicrobial properties. This research emphasizes the modular use of quinoline derivatives to explore new therapeutic agents (Patel & Patel, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN5O4S/c1-2-3-6-13-35-28(39)22-10-9-20(27(38)34-14-11-19(12-15-34)26(31)37)16-24(22)33-29(35)40-18-25(36)32-17-21-7-4-5-8-23(21)30/h4-5,7-10,16,19H,2-3,6,11-15,17-18H2,1H3,(H2,31,37)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRMSZRASMLIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)

![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)

![6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2981696.png)

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)